molecular formula C16H22F2N2 B6093637 7-[(2,3-Difluorophenyl)methyl]-2-methyl-2,7-diazaspiro[4.5]decane

7-[(2,3-Difluorophenyl)methyl]-2-methyl-2,7-diazaspiro[4.5]decane

Cat. No.: B6093637
M. Wt: 280.36 g/mol
InChI Key: QRZOFMOFBTZPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2,3-Difluorophenyl)methyl]-2-methyl-2,7-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a diazaspirodecane core and a difluorophenyl group, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,3-Difluorophenyl)methyl]-2-methyl-2,7-diazaspiro[45]decane typically involves multiple steps, starting with the preparation of the diazaspirodecane core This can be achieved through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(2,3-Difluorophenyl)methyl]-2-methyl-2,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the difluorophenyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

7-[(2,3-Difluorophenyl)methyl]-2-methyl-2,7-diazaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-[(2,3-Difluorophenyl)methyl]-2-methyl-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance binding affinity to certain enzymes or receptors, while the diazaspirodecane core provides structural stability. This compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with a similar core structure but different functional groups.

    7-[(2,3-Difluorophenyl)methyl]-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane: A compound with a pyrazinyl group instead of a methyl group.

Uniqueness

7-[(2,3-Difluorophenyl)methyl]-2-methyl-2,7-diazaspiro[45]decane is unique due to its specific combination of a difluorophenyl group and a diazaspirodecane core

Properties

IUPAC Name

7-[(2,3-difluorophenyl)methyl]-2-methyl-2,7-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2/c1-19-9-7-16(11-19)6-3-8-20(12-16)10-13-4-2-5-14(17)15(13)18/h2,4-5H,3,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZOFMOFBTZPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CCCN(C2)CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.